molecular formula C9H20N2O2S B13258994 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine

Cat. No.: B13258994
M. Wt: 220.33 g/mol
InChI Key: JVTJPDUMFICXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine is a chemical compound with the molecular formula C9H21N2O2S. . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with sulfonylating agents. One common method includes the use of tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used. Research is ongoing to elucidate the detailed molecular mechanisms and pathways .

Comparison with Similar Compounds

1-(2-Methylpropane-2-sulfonyl)piperidin-4-amine can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

1-tert-butylsulfonylpiperidin-4-amine

InChI

InChI=1S/C9H20N2O2S/c1-9(2,3)14(12,13)11-6-4-8(10)5-7-11/h8H,4-7,10H2,1-3H3

InChI Key

JVTJPDUMFICXMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)N1CCC(CC1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.